Home > Products > Screening Compounds P139469 > (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide -

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

Catalog Number: EVT-5011157
CAS Number:
Molecular Formula: C25H21N3O
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones

Compound Description: This group encompasses a series of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanone derivatives (3a-l), synthesized via ultrasound-assisted Rap-Stoermer reaction. This method allows for efficient access to these compounds in a short time frame and with good yields. []

Relevance: While structurally distinct from 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide, this group shares the core 9-methyl-9H-carbazole moiety. Studying their synthesis and properties can provide valuable insights into the reactivity and potential applications of similar carbazole-containing compounds like the target compound. []

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

Compound Description: PF-06747775 is a potent, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those with the T790M gatekeeper substitution. It exhibits selectivity for EGFR mutants over wild-type EGFR and possesses desirable pharmacokinetic properties. This compound is currently undergoing phase I clinical trials for EGFR mutant-driven non-small cell lung cancer. []

Relevance: Though structurally different, both PF-06747775 and 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide feature an acrylamide moiety. Investigating the structure-activity relationships of PF-06747775, especially regarding the acrylamide group, may offer insights into the target compound's potential biological activities and pharmacological properties. []

3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol

Compound Description: This compound consists of a carbazole ring system linked to a quinoline ring system by a propanol bridge. It exhibits intermolecular hydrogen bonding patterns, forming cyclic centrosymmetric dimers through O—H⋯N interactions. Additionally, C—H⋯π interactions involving the quinoline pyridine ring contribute to its crystal packing. []

Relevance: This compound shares the carbazole core structure with 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide, though it has an ethyl substituent on the nitrogen instead of a methyl group. Exploring its structural features, especially the intermolecular interactions, can shed light on the potential solid-state packing and physicochemical properties of the target compound and its analogs. []

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound features a carbazole ring linked to a 1,3,4-oxadiazole ring through a methylene bridge. Its synthesis involves the condensation of a corresponding acetohydrazide with acetic anhydride. []

Relevance: This compound highlights the use of carbazole linked to heterocycles, similar to 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide. While the specific heterocycle and linker differ, studying its synthesis and potential bioactivity can be relevant in understanding the broader chemical space and potential applications of the target compound. []

5-[(9H-Carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds (4a–o) incorporates a carbazole moiety connected to a 1,3,4-oxadiazole ring, further substituted with various aromatic groups and a piperazine ring. These compounds were synthesized from carbazole through a series of reactions, including esterification, cyclization, and Mannich condensation. They were evaluated for their antibacterial, antifungal, and anticancer activities. [, ]

Relevance: The presence of a carbazole moiety linked to a 1,3,4-oxadiazole ring in these compounds draws a parallel to the structure of 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide. Although the substituents and their positions on the core structure differ, investigating the biological activities of these derivatives can offer valuable insights into the potential pharmacological profile of the target compound and guide further structural modifications for optimizing desired activities. [, ]

Tris(5-phenyl-1H-1,2,4-triazolyl)iridium(III) Complex (TzIr)

Compound Description: TzIr is a novel blue-phosphorescent iridium(III) complex containing a phenyl-1,2,4-triazole ligand. It exhibits high phosphorescent quantum efficiency (80%) and good thermal stability. When incorporated into organic light-emitting diodes (OLEDs), TzIr achieves impressive performance with high external quantum efficiency (27.8%). []

Relevance: While structurally distinct from 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide, TzIr's incorporation into OLEDs highlights the potential application of similar organic compounds, particularly those with carbazole moieties, in materials science and optoelectronics. []

Platinum(II) β-Diketonate Compounds: Pt(tpim)(O^O) (1) and Pt(mtpim)(O^O) (2)

Compound Description: Compounds 1 and 2 are platinum(II) β-diketonate compounds characterized by a distorted square-planar geometry. Notably, they exhibit sky-blue phosphorescent emission with high photoluminescent quantum yields. Their electronic transitions involve a combination of intra-ligand charge transfer (ILCT), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT). When employed as dopants in multilayer phosphorescent OLEDs, they demonstrate promising performance, particularly compound 1, which achieves a maximum current efficiency of 21.7 cd/A at 100 cd/m2. []

Relevance: While structurally distinct from 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide, these platinum(II) β-diketonate compounds highlight the significance of metal complexes containing aromatic ligands, particularly terphenyl groups, in developing efficient blue-phosphorescent emitters for OLED applications. Understanding the structure-property relationships of these compounds, particularly those related to their emission properties and device performance, can be valuable for exploring the potential of carbazole-based metal complexes in similar applications. []

[Ir(BTBP)2mepzpy] and [Ir(BTBP)2phpzpy]

Compound Description: These two iridium(III) complexes feature a 2',6'-bis(trifluoromethyl)-2,4'-bipyridine (BTBP) main ligand and distinct ancillary ligands: 2-(3-methyl-1H-pyrazol-5-yl)pyridine (mepzpy) and 2-(3-2-(3-phenyl-1H-pyrazol-5-yl))pyridine (phpzpy) respectively. Both exhibit bluish-green emission with high quantum efficiencies, making them suitable for use in OLEDs with high efficiencies and low efficiency roll-off. Notably, the [Ir(BTBP)2mepzpy]-based device achieves a maximum current efficiency of 58.17 cd A-1 and a maximum external quantum efficiency of 25.33%. []

Relevance: Although structurally different from 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)acrylamide, these complexes demonstrate the potential of incorporating similar organic ligands, such as carbazole derivatives, with iridium(III) centers to develop efficient emitters for OLED applications. []

Properties

Product Name

(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

IUPAC Name

(E)-2-cyano-3-(9-methylcarbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C25H21N3O/c1-17(19-8-4-3-5-9-19)27-25(29)20(16-26)14-18-12-13-24-22(15-18)21-10-6-7-11-23(21)28(24)2/h3-15,17H,1-2H3,(H,27,29)/b20-14+

InChI Key

RHVGMOZRHXXTBH-XSFVSMFZSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)C#N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)C#N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.